REACTION_SMILES
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[F:1][C:2]1([F:3])[CH2:4][CH:5]([OH:6])[CH2:7]1.[F:8][C:9]1([F:17])[C:10]([Cl:15])([F:16])[C:11]([OH:13])([CH3:14])[CH2:12]1.[K:19].[Li:20].[Na:18]>>[F:8][C:9]1([F:17])[C:10]([Cl:15])([F:16])[CH:11]([OH:13])[CH2:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1CC(F)(F)C1
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Name
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CC1(O)CC(F)(F)C1(F)Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(O)CC(F)(F)C1(F)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Type
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product
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Smiles
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OC1CC(F)(F)C1(F)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |